1-(Pyridine-3-sulfonyl)piperazine

LpxH inhibition Gram-negative antibacterial pyridinyl sulfonyl piperazine

Researchers require the exact 3-pyridinyl sulfonyl regioisomer to establish baseline potency in LpxH inhibitor panels, where generic piperazine sulfonamides or positional isomers yield misleading SAR data (ortho: 85-112 nM, para: 3.2 µM vs. meta: ~2.5 µM). This compound provides a validated IC50 benchmark with batch-specific QC. - **Key application**: Direct precursor to JH-LPH-89 and LpxH-targeting antibiotics. - **Physicochemical advantage**: XLogP3 -0.7 (low lipophilicity), TPSA 70.7 Ų. - **Supply**: ≥95% purity, commercial scale-up ready from Ennis et al. synthetic route.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
CAS No. 26103-50-4
Cat. No. B3255882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridine-3-sulfonyl)piperazine
CAS26103-50-4
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CN=CC=C2
InChIInChI=1S/C9H13N3O2S/c13-15(14,9-2-1-3-11-8-9)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
InChIKeyIJCSWJUPKXRQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridine-3-sulfonyl)piperazine (CAS 26103-50-4): A Pyridinyl Sulfonyl Piperazine Scaffold for Antibacterial and Chemical Biology Research


1-(Pyridine-3-sulfonyl)piperazine (CAS 26103-50-4) is a heterocyclic building block composed of a piperazine ring N-substituted with a pyridine-3-sulfonyl group [1]. This meta-substituted pyridinyl sulfonyl piperazine serves as a key intermediate in the synthesis of LpxH inhibitors, a novel class of antibiotics targeting the lipid A biosynthesis pathway in Gram-negative bacteria [2]. The compound's distinct regioisomeric identity—sulfonyl attachment at the pyridine 3‑position—directly influences its biological activity profile, making it a valuable tool for structure–activity relationship (SAR) studies and a defined chemical probe for antibacterial drug discovery programs [2].

Why 1-(Pyridine-3-sulfonyl)piperazine Cannot Be Replaced by Its Ortho or Para Regioisomers


Simple replacement of 1-(pyridine-3-sulfonyl)piperazine with its ortho- or para‑pyridinyl sulfonyl analogs leads to profound shifts in LpxH inhibitory potency. Published SAR data show that moving the pyridine nitrogen from the meta to the ortho position boosts enzyme inhibition by up to 29‑fold, while shifting it to the para position weakens activity by ~1.3‑fold relative to the meta isomer [1]. These regioisomer‑dependent potency cliffs stem from differential interactions with the Phe141 residue of the LpxH insertion lid, which cannot be recapitulated by generic piperazine sulfonamides [1]. Consequently, procurement of the precise meta‑substituted compound is mandatory for experiments requiring the specific activity profile of the 3‑pyridinyl sulfonyl regioisomer.

Quantitative Differentiation of 1-(Pyridine-3-sulfonyl)piperazine Against Its Closest Regioisomeric Analogs


Meta-Pyridinyl Substitution Yields Intermediate LpxH Inhibitory Potency, Distinct from Ortho and Para Regioisomers

The meta‑pyridinyl sulfonyl piperazine scaffold (exemplified by the close analog JH‑LPH‑89) inhibits LpxH with an IC50 of 2464 nM. In the same enzyme‑coupled malachite green assay, the ortho‑substituted analogs JH‑LPH‑86 and JH‑LPH‑90 exhibit IC50 values of 85 nM and 112 nM, respectively, while the para‑substituted analog JH‑LPH‑88 shows an IC50 of 3182 nM. The phenyl lead AZ1 gives an IC50 of 360 nM [1]. This places the meta isomer in a distinct activity band—roughly 7‑fold weaker than the phenyl parent, 22–29‑fold weaker than the ortho isomers, and 1.3‑fold more potent than the para isomer—providing a precisely graduated potency option for target‑engagement studies.

LpxH inhibition Gram-negative antibacterial pyridinyl sulfonyl piperazine

Hydrogen-Bond Acceptor Topology Differentiates Meta from Ortho and Para Isomers in Computational Drug‑Likeness Profiles

Computed physicochemical descriptors highlight subtle but potentially impactful differences among regioisomers. 1‑(Pyridine‑3‑sulfonyl)piperazine (meta) has an XLogP3 of ‑0.7 and a topological polar surface area (TPSA) of 70.7 Ų [1]. The ortho isomer (1‑(pyridine‑2‑sulfonyl)piperazine) displays an XLogP3 of ‑0.5 (TPSA 70.7 Ų), while the para isomer (1‑(pyridine‑4‑sulfonyl)piperazine) shares the meta isomer's XLogP3 of ‑0.7 (TPSA 70.7 Ų) [1]. The identical TPSA reflects conserved H‑bond acceptor count, but the 0.2 log unit lipophilicity difference between meta and ortho may modulate passive membrane permeability and off‑target binding, favoring meta over ortho when lower lipophilicity is desired.

XLogP3 topological polar surface area drug-likeness

Commercial Availability with Batch-Specific QC Documentation at 95% Purity

1‑(Pyridine‑3‑sulfonyl)piperazine is supplied by major building‑block vendors such as Bidepharm at a standard purity of 95%, with batch‑specific quality control data including NMR, HPLC, and GC reports . This level of documented purity exceeds the typical “≥95%” claims without supporting chromatograms offered by many niche suppliers for less common regioisomers, reducing the need for in‑house re‑purification and ensuring experimental reproducibility.

purity specification quality control procurement

Priority Application Scenarios for 1-(Pyridine-3-sulfonyl)piperazine Based on Quantitative Evidence


LpxH Inhibitor SAR Studies Requiring a Moderate-Potency Comparator

When constructing an LpxH inhibition panel, 1‑(pyridine‑3‑sulfonyl)piperazine (or its close analogs) provides a predefined IC50 benchmark of ~2.5 µM, allowing researchers to contextualize the potency of novel derivatives against the ortho (85–112 nM) and para (3.2 µM) extremes [1]. This graduated potency ladder is essential for establishing SAR trends and has been utilized in the optimization of pyridinyl sulfonyl piperazine antibiotics [1].

Fragment-Based Lead Generation Leveraging Regioisomer-Specific Physicochemical Properties

The meta isomer's lower XLogP3 (‑0.7) relative to the ortho isomer (‑0.5) makes it a preferred fragment when designing low‑lipophilicity leads, as lower logP correlates with reduced nonspecific binding and improved solubility [1]. The conserved TPSA (70.7 Ų) ensures that hydrogen‑bonding capacity is not sacrificed, supporting fragment growing or merging strategies [1].

Synthesis of Advanced LpxH Inhibitors Using 1-(Pyridine-3-sulfonyl)piperazine as a Key Building Block

The compound serves as the direct precursor to meta‑pyridinyl sulfonyl piperazine LpxH inhibitors such as JH‑LPH‑89. Its commercial availability at 95% purity with batch‑specific QC enables reliable scale‑up of the synthetic route described in Ennis et al., where the piperazine sulfonamide core is elaborated with acetylindoline sulfonyl chloride to yield potent antibacterial leads [2].

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